molecular formula C4H4Cl2N4 B12342669 (2,4-Dichloro-pyrimidin-2-yl)-hydrazine

(2,4-Dichloro-pyrimidin-2-yl)-hydrazine

Cat. No.: B12342669
M. Wt: 179.00 g/mol
InChI Key: DFSNJWVCHPZECC-UHFFFAOYSA-N
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Description

(2,4-Dichloro-pyrimidin-2-yl)-hydrazine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloro-pyrimidin-2-yl)-hydrazine typically involves the reaction of 2,4-dichloropyrimidine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

[ \text{2,4-Dichloropyrimidine} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (2,4-Dichloro-pyrimidin-2-yl)-hydrazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The hydrazine moiety can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products depend on the specific reactions and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation reactions may produce corresponding oxides.

Scientific Research Applications

(2,4-Dichloro-pyrimidin-2-yl)-hydrazine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (2,4-Dichloro-pyrimidin-2-yl)-hydrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The hydrazine moiety can form reactive intermediates that interact with cellular components, while the pyrimidine ring can engage in specific binding interactions.

Comparison with Similar Compounds

    2,4-Dichloropyrimidine: A precursor in the synthesis of (2,4-Dichloro-pyrimidin-2-yl)-hydrazine.

    Pyrimidine Hydrazines: Compounds with similar structures but different substituents on the pyrimidine ring.

Uniqueness: this compound is unique due to the presence of both chlorine atoms and the hydrazine moiety, which confer specific chemical reactivity and potential biological activity. Its unique structure allows for diverse applications in various fields.

Properties

Molecular Formula

C4H4Cl2N4

Molecular Weight

179.00 g/mol

IUPAC Name

(2,6-dichloropyrimidin-4-yl)hydrazine

InChI

InChI=1S/C4H4Cl2N4/c5-2-1-3(10-7)9-4(6)8-2/h1H,7H2,(H,8,9,10)

InChI Key

DFSNJWVCHPZECC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)NN

Origin of Product

United States

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